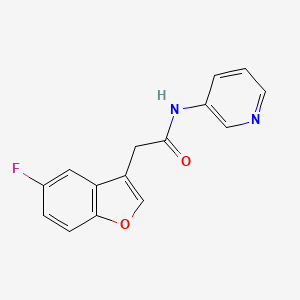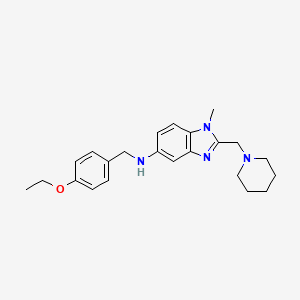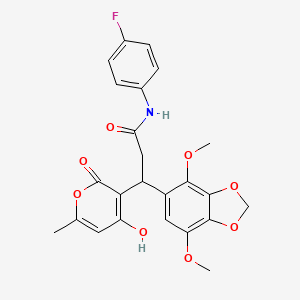![molecular formula C16H24N6O6 B11052425 4,4'-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dibutanoic acid](/img/structure/B11052425.png)
4,4'-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dibutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(4-HYDROXY-4-OXOBUTYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]BUTANOIC ACID is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-HYDROXY-4-OXOBUTYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]BUTANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the core hexazacyclopentafluorene structure, followed by the introduction of the butanoic acid side chain and the hydroxy-oxobutyl group. Key reaction conditions include the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial for efficient and consistent production. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-HYDROXY-4-OXOBUTYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxy or oxo positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a carboxylic acid, while reduction of the oxo groups may produce diols.
Scientific Research Applications
Chemistry
In chemistry, 4-[6-(4-HYDROXY-4-OXOBUTYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]BUTANOIC ACID is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, 4-[6-(4-HYDROXY-4-OXOBUTYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]BUTANOIC ACID is investigated for its potential therapeutic properties. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 4-[6-(4-HYDROXY-4-OXOBUTYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form hydrogen bonds and participate in redox reactions plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[6-(4-HYDROXY-4-OXOBUTYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]PROPANOIC ACID
- 4-[6-(4-HYDROXY-4-OXOBUTYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]PENTANOIC ACID
Uniqueness
The uniqueness of 4-[6-(4-HYDROXY-4-OXOBUTYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]BUTANOIC ACID lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H24N6O6 |
|---|---|
Molecular Weight |
396.40 g/mol |
IUPAC Name |
4-[9-(3-carboxypropyl)-6,14-dioxo-1,3,5,7,9,11-hexazatetracyclo[9.2.1.05,13.07,12]tetradecan-3-yl]butanoic acid |
InChI |
InChI=1S/C16H24N6O6/c23-11(24)3-1-5-17-7-19-13-14-21(15(19)27)9-18(6-2-4-12(25)26)10-22(14)16(28)20(13)8-17/h13-14H,1-10H2,(H,23,24)(H,25,26) |
InChI Key |
VMPILIVEAICKGG-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN2C3N1C(=O)N4C3N(C2=O)CN(C4)CCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-amino-2-tert-butyl-4-cyano-2-(2-hydroxyethoxy)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11052349.png)
![6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052350.png)
![7-(4-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11052357.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11052363.png)
![N-(2,6-dichloro-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide](/img/structure/B11052368.png)
![3-(2,6-Dichlorobenzyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052373.png)
![2-[(2-cyclopentyl-2H-tetrazol-5-yl)methyl]morpholine](/img/structure/B11052377.png)
![ethyl 5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B11052385.png)
![2-{[4-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11052391.png)
![16-hydroxy-6-methoxy-8,12,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1,3,5,7,9,13,15,17-octaen-11-one](/img/structure/B11052393.png)



